5-Chloro-2,1,3-benzothiadiazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

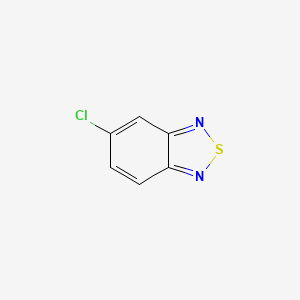

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNJWKISMWDTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176560 | |

| Record name | 5-Chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-32-1 | |

| Record name | 5-Chloro-2,1,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2207-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Chloro-2,1,3-benzothiadiazole

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Chloro-2,1,3-benzothiadiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

This compound (CAS No: 2207-32-1) is a heterocyclic scaffold of significant strategic value in modern organic synthesis. As a derivative of the electron-deficient 2,1,3-benzothiadiazole system, it serves as a versatile and highly reactive building block. The presence of a chloro-substituent on the benzene ring provides a crucial handle for advanced functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of its core chemical properties, reliable synthetic protocols, and key reactivity patterns, providing the in-depth knowledge necessary for its effective application in pharmaceutical and materials science research.

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is the foundation of its successful application. These properties dictate appropriate handling, purification, and characterization methodologies.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2207-32-1 | [1] |

| Molecular Formula | C₆H₃ClN₂S | [1] |

| Molecular Weight | 170.62 g/mol | [1] |

| Appearance | Light brown to brown solid | [2] |

| Melting Point | 55-57 °C | [2] |

| Boiling Point | 248 °C | [2] |

| XLogP3 | 2.4 | [1] |

| InChIKey | VRNJWKISMWDTAY-UHFFFAOYSA-N | [1] |

Spectroscopic Profile: An Interpretive Guide

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region (approx. 7.0-8.5 ppm). The electron-withdrawing nature of both the chloro group and the fused thiadiazole ring will deshield all protons relative to benzene. The spectrum would present as a doublet for H-7, a doublet of doublets for H-6, and a doublet for H-4. The precise chemical shifts and coupling constants are sensitive to the solvent used.[6]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display six distinct signals for each of the unique carbon atoms in the molecule. The two carbons of the thiadiazole ring (C-3a and C-7a) are expected at the most downfield positions (typically >150 ppm) due to their attachment to electronegative nitrogen and sulfur atoms.[7] The carbon bearing the chlorine (C-5) will be significantly influenced, while the other aromatic carbons will appear in the typical 120-140 ppm range.[8]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups present. Key expected absorption bands include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1350-1250 cm⁻¹: C=N stretching from the thiadiazole ring.[3]

-

~850-750 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

-

~750-700 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak at m/z 170. A prominent M+2 peak at m/z 172 with approximately one-third the intensity of the M⁺ peak will be observed, which is the classic isotopic signature of a molecule containing one chlorine atom.

Section 2: Synthesis and Characterization

The most direct and reliable synthesis of this compound involves the cyclization of 4-chloro-1,2-phenylenediamine with a sulfur-donating reagent, typically thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene or Xylene

-

Pyridine (catalytic amount, optional)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in anhydrous toluene (approx. 10 mL per gram of diamine).

-

Reagent Addition (Causality): The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine and hydrolysis of the thionyl chloride. Slowly add thionyl chloride (1.1 - 1.2 eq) to the stirred solution at room temperature. A gentle exotherm may be observed. The slow addition is crucial to control the reaction rate and the evolution of HCl and SO₂ gas, which should be vented through a scrubber. A catalytic amount of pyridine can be added to facilitate the reaction, but it is often not necessary.

-

Reaction and Monitoring: Heat the reaction mixture to reflux (approx. 110 °C for toluene). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting diamine. The reaction is typically complete within 4-8 hours.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude brown solid can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a light brown solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound is governed by the electronic nature of its heterocyclic core and the reactivity of the chloro-substituent.

Electrophilic Aromatic Substitution

The 2,1,3-benzothiadiazole ring system is strongly electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This deactivates the benzene ring towards classical electrophilic aromatic substitution (EAS).[9] However, under forcing conditions, substitution is possible. The directing effect of the fused thiadiazole ring favors substitution at the C-4 and C-7 positions. For this compound, the most common and synthetically useful EAS reaction is nitration.

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group regioselectively at the C-4 position, ortho to the chlorine, to yield 5-chloro-4-nitro-2,1,3-benzothiadiazole.[3] This product is a key precursor for further functionalization, such as reduction to the corresponding amine.

Caption: Key reactive sites on the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this intermediate lies in the reactivity of the C-Cl bond. Aryl chlorides are challenging substrates for cross-coupling, but advances in ligand design have made these transformations routine. The Suzuki-Miyaura coupling is a prime example.[2][10]

Suzuki-Miyaura Coupling (Conceptual Protocol): This reaction creates a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

-

Rationale: This method is highly valued in drug discovery for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.

-

Key Components:

-

Palladium Precatalyst: A modern, bulky phosphine ligand-based catalyst is required for the challenging oxidative addition into the C-Cl bond. Examples include catalysts based on SPhos, XPhos, or RuPhos.[11]

-

Base: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is used to activate the boronic acid for transmetalation.

-

Solvent: A polar aprotic solvent system, often a mixture like dioxane/water or THF/water, is typically employed.[12]

-

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 4: Application Case Study: A Key Intermediate for Tizanidine

The industrial relevance of this compound is highlighted by its role as a precursor to the muscle relaxant Tizanidine. The synthetic pathway involves the transformation of the initial scaffold into a more complex, pharmacologically active molecule.[13]

-

Nitration: As described previously, this compound is nitrated at the C-4 position.

-

Reduction: The resulting nitro-compound is then reduced to 4-amino-5-chloro-2,1,3-benzothiadiazole. This is typically achieved using reducing agents like iron powder in acidic medium or catalytic hydrogenation.[9]

-

Cyclization: This key amine intermediate is then condensed with other reagents to construct the final imidazoline ring of Tizanidine.[13]

Caption: Synthetic pathway from this compound to Tizanidine.

Section 5: Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and amines.[3]

-

Hazardous Decomposition: Upon combustion, may produce toxic fumes including hydrogen chloride, nitrogen oxides, and sulfur oxides.[3]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C6H3ClN2S | CID 284123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2,1,3-Benzothiadiazole(273-13-2) IR Spectrum [m.chemicalbook.com]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. 4-Amino-5-chloro-2,1,3-benzothiadiazole(30536-19-7) 13C NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

- 13. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]

5-Chloro-2,1,3-benzothiadiazole molecular structure and bonding

An In-Depth Technical Guide to the Molecular Structure and Bonding of 5-Chloro-2,1,3-benzothiadiazole

Introduction

The 2,1,3-benzothiadiazole (BT) scaffold is a cornerstone in the development of functional organic materials and pharmacologically active agents.[1][2] As a fused heterocyclic system, it consists of a benzene ring merged with an electron-deficient thiadiazole ring, a combination that imparts unique electronic and photophysical properties.[1][3] This guide focuses on a key derivative, this compound, providing a detailed examination of its molecular architecture, bonding characteristics, and the profound implications these features have for its reactivity and application. For researchers and developers, a fundamental understanding of this molecule's structure is paramount to harnessing its potential in materials science and drug discovery.

Molecular Geometry and Physicochemical Profile

This compound is an aromatic heterocyclic compound characterized by a planar bicyclic structure.[4] The fusion of the electron-rich benzene ring with the electron-poor thiadiazole ring creates a rigid molecular framework. The chlorine atom, substituted at the 5-position of the benzene ring, further modulates the molecule's electronic properties.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂S | [4] |

| Molecular Weight | 170.62 g/mol | [4] |

| CAS Number | 2207-32-1 | [4] |

| Appearance | Light yellow to orange powder/crystal | [5] |

| Exact Mass | 169.9705470 Da | [4] |

The planarity of the benzothiadiazole system is a critical factor in its application in organic electronics, as it facilitates π-π stacking in the solid state, which is essential for efficient charge transport.

Caption: 2D Molecular structure of this compound.

Electronic Structure and Bonding Analysis

The defining electronic feature of the 2,1,3-benzothiadiazole core is its strong electron-accepting (acceptor) nature.[1][3] This property arises from the electronegative nitrogen and sulfur atoms within the five-membered thiadiazole ring, which create a significant π-deficiency.

The incorporation of a chlorine atom at the 5-position further enhances this electron-deficient character. As an electronegative, electron-withdrawing group, the chloro-substituent pulls electron density from the fused benzene ring, modulating the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels.[6] This tuning of the electronic landscape is a key strategy in molecular engineering. For instance, in the design of donor-acceptor (D-A) polymers for organic electronics, the benzothiadiazole unit serves as the acceptor component.[6] Lowering the LUMO level facilitates electron injection and improves the operational stability of n-type organic field-effect transistors (OFETs).[6]

Caption: Influence of substituents on the electronic properties of the core.

Reactivity and Synthetic Protocols

The electron-deficient nature of the 2,1,3-benzothiadiazole ring system dictates its reactivity. It is generally reluctant to undergo electrophilic substitution reactions.[7] When such reactions do occur, substitution preferentially takes place on the carbocyclic benzene ring, primarily at the C4 and C7 positions, which are least influenced by the withdrawing effect of the thiadiazole moiety.[7]

A foundational reaction for creating functionalized derivatives is the electrophilic nitration of this compound. This process introduces a nitro group, which can then be reduced to an amino group—a versatile handle for further molecular elaboration, such as in the synthesis of the muscle relaxant Tizanidine.[8][9][10]

Experimental Protocol: Electrophilic Nitration of this compound

This protocol describes the synthesis of 5-Chloro-4-nitro-2,1,3-benzothiadiazole, a key intermediate.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice and Deionized Water

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring. Ensure the temperature is maintained below 10 °C.

-

Addition of Nitrating Agent: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10-15 °C. The reaction is exothermic and requires careful control.

-

Reaction Monitoring: Stir the mixture at a controlled temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice. The solid product, 5-Chloro-4-nitro-2,1,3-benzothiadiazole, will precipitate.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid. The crude product can be further purified by recrystallization from an appropriate solvent.[11]

Caption: Key steps in the synthesis of 5-Chloro-4-nitro-2,1,3-benzothiadiazole.

Applications Driven by Core Molecular Properties

The unique structural and electronic characteristics of this compound make it a valuable building block in diverse high-technology and pharmaceutical sectors.

-

Organic Electronics: As previously noted, the strong electron-accepting nature of the benzothiadiazole core is fundamental to its use in organic electronic materials.[1][12] It is frequently incorporated into polymers for organic solar cells, OFETs, and organic light-emitting diodes (OLEDs), where it helps to tune the material's band gap and facilitate electron transport.[1][3]

-

Pharmaceutical Synthesis: The molecule serves as a crucial starting material for more complex pharmaceutical agents.[13] Its derivative, 4-Amino-5-chloro-2,1,3-benzothiadiazole, is a pivotal intermediate in the industrial synthesis of Tizanidine, a widely used muscle relaxant.[8][9] The reactivity of the benzothiadiazole system and its substituents allows for the construction of intricate molecular architectures with specific biological activities.[5]

-

Dyes and Pigments: The extended π-conjugated system of benzothiadiazole derivatives gives rise to their use in advanced dyes and pigments, providing high color fastness and durability for applications ranging from textiles to automotive coatings.[13]

Conclusion

This compound is a molecule whose utility is intrinsically linked to its fundamental structure and bonding. The fusion of a benzene ring with a π-deficient thiadiazole ring, further modulated by a chloro-substituent, creates a planar, electron-accepting scaffold. This unique electronic profile governs its reactivity and makes it an indispensable component in the rational design of materials for organic electronics and as a key intermediate in pharmaceutical manufacturing. A thorough understanding of these core principles is essential for scientists and engineers seeking to innovate in these advanced fields.

References

- 1. research.polyu.edu.hk [research.polyu.edu.hk]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H3ClN2S | CID 284123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 9. chempoint.com [chempoint.com]

- 10. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

CAS number 30536-19-7 physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7)

Introduction

4-Amino-5-chloro-2,1,3-benzothiadiazole, identified by the CAS number 30536-19-7, is a heterocyclic aromatic amine with significant applications in medicinal and materials chemistry.[1][2] Its unique electronic properties, stemming from the fusion of a benzene ring with an electron-deficient thiadiazole moiety, make it a valuable building block in the synthesis of a range of functional molecules.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

A clear understanding of the molecular identity is foundational to any chemical investigation. 4-Amino-5-chloro-2,1,3-benzothiadiazole is systematically named 5-chloro-2,1,3-benzothiadiazol-4-amine according to IUPAC nomenclature.[2][4] It is also known by several synonyms, including 4-Amino-5-chloropiazthiole and is recognized as Impurity E of Tizanidine Hydrochloride in pharmacopeial contexts.[4][5][6]

The molecular formula of the compound is C₆H₄ClN₃S, corresponding to a molecular weight of approximately 185.63 g/mol .[1][5][7][8]

Caption: Molecular Structure of 4-Amino-5-chloro-2,1,3-benzothiadiazole

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in various systems and are crucial for designing synthetic routes and formulation strategies.

Physical State and Appearance

At ambient conditions, 4-Amino-5-chloro-2,1,3-benzothiadiazole exists as a light yellow to orange crystalline powder.[1][8][9][10]

Melting and Boiling Points

The melting point of this compound is consistently reported in the range of 87 to 91 °C, with a specific value of 89 °C frequently cited.[1][8][9][11][12] The boiling point is predicted to be approximately 316.4 °C at standard atmospheric pressure.[11][12][13]

Solubility

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity of a compound. While detailed spectral data is proprietary to manufacturers, PubChem lists GC-MS data for this compound.[4] For research and development purposes, it is recommended to acquire lot-specific Certificates of Analysis which may include NMR, IR, and mass spectrometry data.[2][7]

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 30536-19-7 | [1][2][4][5][7][8][9] |

| IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine | [2][4] |

| Molecular Formula | C₆H₄ClN₃S | [1][4][5][7][8] |

| Molecular Weight | 185.63 g/mol | [1][5][7][8] |

| Appearance | Light yellow to orange powder/crystal | [1][8][9][10] |

| Melting Point | 87-91 °C | [1][8][9][10] |

| Boiling Point | ~316.4 °C (Predicted) | [11][12][13] |

| Solubility | Soluble in methanol and ethyl acetate | [8][10] |

Reactivity and Applications

The chemical reactivity of 4-Amino-5-chloro-2,1,3-benzothiadiazole is centered around the amino group and the aromatic ring system, making it a versatile intermediate.

Key Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of various organic molecules.[1][2] Its most notable application is in the pharmaceutical industry as a key precursor for the production of Tizanidine, a centrally acting α₂ adrenergic agonist used as a muscle relaxant.[3][10]

Caption: Synthetic Pathway to Tizanidine

Beyond pharmaceuticals, it serves as an intermediate in the manufacturing of dyes and pigments, where the benzothiadiazole core contributes to the color and stability of the final products.[1] It is also utilized in the synthesis of herbicides and pesticides.[1]

Materials Science and Analytical Chemistry

In the realm of materials science, the unique electronic structure of 4-Amino-5-chloro-2,1,3-benzothiadiazole makes it a target for incorporation into specialized polymers and coatings to enhance their properties.[1] Furthermore, its potential for developing fluorescent sensors for environmental monitoring is an active area of research.[1][3] In analytical chemistry, it can be employed as a reagent for the detection and quantification of specific analytes.[1]

Safety and Handling

Proper handling of 4-Amino-5-chloro-2,1,3-benzothiadiazole is imperative to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [11]

-

Skin Irritation (Category 2), H315: Causes skin irritation. [4][9][14][15]

-

Eye Irritation (Category 2), H319: Causes serious eye irritation. [4][9][14][15]

-

Hazardous to the aquatic environment, long-term hazard (Category 2), H411: Toxic to aquatic life with long lasting effects. [4]

The signal word associated with these hazards is "Warning".[4][9][11]

Recommended Handling Procedures

When working with this compound, the following precautionary measures should be taken:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][14][15]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[11][15]

-

Hygiene: Wash hands thoroughly after handling.[9][14] Avoid contact with skin and eyes.[11]

-

Spills: In case of a spill, avoid dust formation.[11] Pick up and arrange disposal without creating dust.[11]

-

Storage: Store in a cool, dark, and dry place.[9][16] Some suppliers recommend storage at 2-8 °C.[1]

Conclusion

4-Amino-5-chloro-2,1,3-benzothiadiazole is a compound of significant interest due to its versatile chemical nature and its role as a key building block in various industries. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe handling and effective utilization in research, development, and manufacturing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-5-chloro-2,1,3-benzothiadiazole [synhet.com]

- 3. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 4. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 30536-19-7 | 4-Amino-5-chloro-2,1,3-benzothiadiazole - Alachem Co., Ltd. [alachem.co.jp]

- 8. aagamglobal.in [aagamglobal.in]

- 9. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. chempoint.com [chempoint.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. 30536-19-7 CAS MSDS (4-Amino-5-chloro-2,1,3-benzothiadiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. chemscene.com [chemscene.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tlcstandards.com [tlcstandards.com]

- 16. 30536-19-7|5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine|BLD Pharm [bldpharm.com]

Spectroscopic data for 4-Amino-5-chloro-2,1,3-benzothiadiazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-5-chloro-2,1,3-benzothiadiazole

This guide provides a comprehensive technical overview of the spectroscopic methodologies essential for the structural elucidation and quality control of 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS No: 30536-19-7). As a pivotal intermediate in the synthesis of pharmaceutically active compounds, most notably the α2-adrenergic agonist Tizanidine, rigorous analytical characterization is paramount.[1][2][3] This document moves beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow for researchers and drug development professionals.

Introduction: The Significance of a Key Intermediate

4-Amino-5-chloro-2,1,3-benzothiadiazole is a heterocyclic compound built upon an electron-deficient 2,1,3-benzothiadiazole core.[1] This intrinsic electronic nature, combined with the reactive amino (-NH₂) and chloro (-Cl) functional groups, makes it a versatile building block in medicinal chemistry and materials science.[1][4] Its primary industrial application is as a precursor in the multi-step synthesis of Tizanidine, a widely prescribed muscle relaxant.[2][3] Therefore, confirming its identity, purity, and structural integrity via spectroscopic methods is a critical step in the pharmaceutical manufacturing pipeline.

Molecular and Physical Properties

A foundational understanding of the compound's basic properties is crucial before undertaking spectroscopic analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClN₃S | [4][5] |

| Molecular Weight | 185.64 g/mol | [1][5] |

| IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine | [5] |

| CAS Number | 30536-19-7 | [5] |

| Appearance | Light yellow to orange powder or crystal | [2][4] |

| Melting Point | 87 - 91 °C | [4] |

| Purity (Typical) | ≥97% (Titration), ≥99% (HPLC) | [2][4][6] |

Foundational Synthesis: From Nitro Precursor to Amino Product

The most established and industrially viable route to synthesize 4-Amino-5-chloro-2,1,3-benzothiadiazole is through the chemical reduction of its nitro-substituted precursor, 5-chloro-4-nitro-2,1,3-benzothiadiazole.[1] This transformation is typically achieved using iron powder in an acidic medium, such as hydrochloric acid, a classic and efficient method for nitro group reduction.[1]

Caption: Workflow for the synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole.

Experimental Protocol: Synthesis

-

Reaction Setup : In a suitable reaction vessel equipped with a stirrer and temperature probe, create a suspension of iron powder in water. Add hydrochloric acid to facilitate the reaction.[1]

-

Reactant Addition : Gradually add the 5-chloro-4-nitro-2,1,3-benzothiadiazole starting material to the stirred suspension. The reaction is exothermic, and the temperature should be carefully controlled.[1]

-

Reaction Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]

-

Work-up and Isolation : Upon completion, neutralize the reaction mixture and filter to remove iron residues. The product can then be extracted using an appropriate organic solvent.

-

Purification : The crude product is purified by recrystallization to yield the final, high-purity compound.

Spectroscopic Elucidation: A Multi-faceted Approach

No single technique can unequivocally confirm the structure of a molecule. A combination of methods is employed to create a self-validating system of characterization. The workflow below illustrates the logical process of structural confirmation.

Caption: Integrated analytical workflow for structural elucidation.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the first-line technique for determining the molecular weight and elemental formula. For a chlorinated compound like this, MS is particularly powerful due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), which provides definitive evidence of its presence.

Data Interpretation: The mass spectrum provides two critical pieces of information. First, the molecular ion peak confirms the molecular weight. Second, the isotopic distribution pattern confirms the presence of one chlorine atom.

| Ion | m/z (Relative Abundance) | Interpretation | Source(s) |

| [M]⁺ | 185 | Molecular ion containing ³⁵Cl. Confirms the molecular weight. | [5] |

| [M+2]⁺ | 187 | Isotope peak containing ³⁷Cl. The ~3:1 abundance ratio with the M⁺ peak is characteristic of a monochlorinated compound. | [5] |

| [M-Cl]⁺ | 150 | A potential fragment corresponding to the loss of the chlorine atom. | [5] |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

-

Instrument Setup (GC) :

-

Column : Use a standard non-polar column (e.g., DB-5ms).

-

Inlet Temperature : 250 °C.

-

Oven Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas : Helium at a constant flow of 1 mL/min.

-

-

Instrument Setup (MS) :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Source Temperature : 230 °C.

-

-

Data Acquisition : Inject 1 µL of the sample and acquire the data. The resulting total ion chromatogram (TIC) and mass spectrum of the corresponding peak are analyzed.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is an invaluable, non-destructive technique for identifying the functional groups within a molecule. For this compound, it provides direct evidence of the crucial amino group (-NH₂) and the aromatic nature of the benzothiadiazole ring system.

Data Interpretation: The IR spectrum is analyzed for characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Significance for Structure Confirmation | Source(s) |

| N-H Stretching | ~3400-3300 | Confirms the presence of the primary amino (-NH₂) group. Often appears as a doublet. | [1] |

| C-H Stretching (Aromatic) | ~3100-3000 | Indicates the presence of C-H bonds on the aromatic ring. | [1] |

| C=C Stretching (Aromatic) | ~1600-1450 | Confirms the aromatic nature of the benzothiadiazole core. | [1] |

| C-N Stretching | ~1350-1250 | Supports the presence of the carbon-nitrogen bond of the amino group. | [1] |

| C-Cl Stretching | ~800-600 | Indicates the presence of the carbon-chlorine bond. | [1] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

-

Instrument Setup :

-

Technique : ATR with a diamond or germanium crystal.

-

Spectral Range : 4000 to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Scans : Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal, ensure good contact using the pressure arm, and collect the sample spectrum.

-

The instrument software automatically performs a background subtraction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR maps out the carbon skeleton. This combination is the gold standard for unambiguous structure confirmation.

Data Interpretation (¹H NMR): The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals for the two aromatic protons and the two amine protons. The aromatic protons will appear as a doublet system due to coupling.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Interpretation |

| Aromatic C-H | ~6.5 - 7.5 | Doublet (d) | Two distinct signals for the two protons on the benzene ring, coupled to each other. |

| Amine N-H₂ | ~5.0 - 6.0 | Broad Singlet (br s) | Protons of the amino group. The signal is often broad due to quadrupole effects and exchange. |

Data Interpretation (¹³C NMR): The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the benzothiadiazole ring system.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Interpretation |

| Aromatic C-NH₂ | ~140 - 150 | Carbon atom directly attached to the electron-donating amino group. |

| Aromatic C-Cl | ~110 - 125 | Carbon atom attached to the electron-withdrawing chlorine atom. |

| Aromatic C-H | ~115 - 130 | The two carbon atoms bonded to hydrogen. |

| Aromatic C (fused) | ~145 - 155 | The two carbon atoms at the fusion point of the rings, part of the thiadiazole system. |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and shifts the residual H₂O peak away from areas of interest.

-

Instrument Setup :

-

Spectrometer : A 400 MHz (or higher) spectrometer.

-

Nuclei : Observe ¹H and ¹³C.

-

Temperature : 25 °C (298 K).

-

-

¹H Acquisition :

-

Pulse Program : Standard single pulse (zg30).

-

Spectral Width : ~16 ppm.

-

Number of Scans : 8 to 16.

-

-

¹³C Acquisition :

-

Pulse Program : Proton-decoupled single pulse (zgpg30).

-

Spectral Width : ~240 ppm.

-

Number of Scans : 1024 or more, as ¹³C has low natural abundance.

-

-

Data Processing : Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ heptet (δ ~39.52 ppm).

Conclusion

The spectroscopic characterization of 4-Amino-5-chloro-2,1,3-benzothiadiazole is a clear-cut process when a systematic, multi-technique approach is employed. Mass spectrometry confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as a definitive marker.[5] Infrared spectroscopy provides unambiguous evidence of the key amino functional group.[1] Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring. Together, these methods provide a robust and self-validating data package essential for quality assurance in pharmaceutical manufacturing and for guiding further research in medicinal and materials chemistry.

References

- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 2. chempoint.com [chempoint.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2-Amino-5-chlorobenzothiazole: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-5-chlorobenzothiazole, a pivotal heterocyclic compound in medicinal chemistry and materials science. An initial clarification addresses the molecular formula, rectifying a common discrepancy to establish the correct formula as C₇H₅ClN₂S. This document delves into the compound's nomenclature, physicochemical properties, and detailed synthetic methodologies, offering insights into the rationale behind various experimental approaches. A significant focus is placed on its role as a versatile scaffold in drug discovery, exploring its derivatives' anticancer and antifungal activities through the modulation of key signaling pathways. This guide also outlines robust analytical techniques for characterization and presents quantitative bioactivity data. Detailed experimental protocols, workflow diagrams, and a comprehensive list of references are provided to support researchers in their scientific endeavors.

Introduction: Clarification of Molecular Formula and Isomerism

The molecular formula provided in the topic, C₆H₄ClN₃S, presents an ambiguity that warrants clarification. Through comprehensive analysis of chemical databases and the scientific literature, the predominantly researched and commercially available compound closely related to this query is 2-amino-5-chlorobenzothiazole , which possesses the molecular formula C₇H₅ClN₂S . It is presumed that the initial query contained a typographical error, and this guide will focus on the latter, well-documented compound.

It is crucial for researchers to recognize that a molecular formula can represent multiple constitutional isomers , which have the same atoms but different connectivity. For C₇H₅ClN₂S, other isomers exist, such as 6-chloro-1,3-benzothiazol-2-amine[1]. However, this guide will concentrate on the 5-chloro isomer due to the wealth of available research on its synthesis and biological applications.

Nomenclature and Chemical Identity

A clear understanding of the compound's nomenclature is fundamental for accurate scientific communication.

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-1,3-benzothiazol-2-amine | [2] |

| Common Name | 2-Amino-5-chlorobenzothiazole | [2] |

| Synonyms | 5-Chloro-2-benzothiazolamine, 5-chlorobenzo[d]thiazol-2-amine | [3] |

| CAS Number | 20358-00-3 | [2] |

| Molecular Formula | C₇H₅ClN₂S | [2][3] |

| Molecular Weight | 184.65 g/mol | [2] |

| InChIKey | AVVSRALHGMVQQW-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical properties of 2-amino-5-chlorobenzothiazole are critical for its handling, storage, and application in synthetic and analytical procedures.

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 199.0 to 203.0 °C | [3] |

| Boiling Point | 344.3 ± 34.0 °C (Predicted) | [3] |

| Solubility | Insoluble in water; Soluble in methanol and other organic solvents | [3][4] |

| Density | 1.532 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C | [3] |

Synthesis of 2-Amino-5-chlorobenzothiazole

The synthesis of the 2-aminobenzothiazole scaffold is a cornerstone for the development of a vast array of derivatives. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.

Synthetic Workflow: From 4-chloroaniline to 2-Amino-5-chlorobenzothiazole

The following diagram illustrates a typical synthetic route:

References

An In-depth Technical Guide to the Solubility Profile of 4-Amino-5-chloro-2,1,3-benzothiadiazole

Introduction: The Critical Role of Solubility in the Application of 4-Amino-5-chloro-2,1,3-benzothiadiazole

4-Amino-5-chloro-2,1,3-benzothiadiazole is a key heterocyclic intermediate with significant applications in medicinal chemistry and materials science.[1] As a derivative of the electron-deficient 2,1,3-benzothiadiazole, its unique structure, featuring both an amino and a chloro group, makes it a vital precursor in the synthesis of various functional molecules, including pharmaceuticals like the muscle relaxant Tizanidine.[1] The journey of a molecule from a laboratory curiosity to a viable product in pharmaceuticals or other industries is critically dependent on its physicochemical properties, with solubility being paramount.

This guide provides a comprehensive overview of the solubility profile of 4-Amino-5-chloro-2,1,3-benzothiadiazole. In the absence of extensive published quantitative data, this document emphasizes the theoretical underpinnings of its solubility and provides robust, field-proven experimental protocols for its precise determination. For researchers, scientists, and drug development professionals, understanding and quantifying the solubility of this intermediate is a non-negotiable step in process optimization, formulation development, and ensuring bioavailability.

Theoretical Framework: Predicting the Solubility Behavior of 4-Amino-5-chloro-2,1,3-benzothiadiazole

The solubility of a compound is a complex interplay between its intrinsic properties and the characteristics of the solvent. For an ionizable molecule like 4-Amino-5-chloro-2,1,3-benzothiadiazole, the pH of the aqueous medium is a dominant factor.

The Influence of Molecular Structure and Polarity

The benzothiadiazole core is a relatively nonpolar, aromatic system, which generally favors solubility in organic solvents. However, the presence of the amino (-NH₂) group introduces a polar, hydrogen-bonding capable functionality. This duality suggests that the compound will exhibit a range of solubilities across different solvent classes.

pH-Dependent Solubility: The Role of the Amino Group

The primary amino group on the benzothiadiazole ring is basic and can be protonated in acidic conditions to form a more polar, charged species (an ammonium salt). This transformation dramatically increases the molecule's affinity for polar solvents like water. The relationship between pH, the compound's acid dissociation constant (pKa), and its solubility is a cornerstone of its physicochemical profile. The solubility of a basic compound like this is expected to increase as the pH of the solution drops below its pKa.[2]

Logical Relationship of pH and Ionization State

Caption: Ionization equilibrium of the amino group as a function of pH.

Qualitative Solubility Profile

Literature and supplier data provide a general overview of the solubility of 4-Amino-5-chloro-2,1,3-benzothiadiazole in common laboratory solvents. This information is valuable for initial experimental design and solvent selection for synthesis and purification.

| Solvent Class | Solvent | Observed Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3] |

| Polar Protic | Methanol | Soluble[4], Slightly Soluble[3] |

| Ethanol | Used as a co-solvent[1] | |

| Isopropanol | Used as a co-solvent[1] | |

| Non-Polar/Moderately Polar | Ethyl Acetate | Soluble[4] |

| Aqueous | Water | Expected to be poorly soluble at neutral pH |

Note: The term "soluble" and "slightly soluble" are qualitative and require quantitative determination for precise applications.

Experimental Protocol for Quantitative Solubility Determination: The Saturation Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the saturation shake-flask method.[5] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Step-by-Step Methodology

-

Preparation of Solvent Systems:

-

Aqueous Solubility & pH Profile: Prepare a series of buffers at various pH points (e.g., pH 1.2, 2, 4, 6, 7.4, 9, and 12) to determine the pH-solubility profile. According to WHO guidelines for Biopharmaceutics Classification System (BCS), the pH range of 1.2-6.8 is particularly important.[6]

-

Organic Solvents: Use high-purity organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, DMSO).

-

-

Sample Preparation:

-

Add an excess of solid 4-Amino-5-chloro-2,1,3-benzothiadiazole to a series of vials containing a known volume of each solvent system. "Excess" is critical; undissolved solid must be visible to ensure saturation.[5]

-

The amount of solid should not significantly alter the properties of the solvent, such as the pH of the buffers.[5]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments are recommended to determine the optimal time.[6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Separate the saturated solution from the undissolved solid. This is a critical step to avoid artificially high results.

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Filtration: Use a chemically inert syringe filter (e.g., PTFE) with a small pore size (e.g., 0.22 µm) to filter the supernatant.

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant or filtrate.

-

Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, with High-Performance Liquid Chromatography (HPLC) being the most common and reliable choice.[5] A pre-developed calibration curve with known concentrations of the compound is required for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

For the pH-solubility profile, plot the solubility (on a logarithmic scale) against the pH.

-

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of 4-Amino-5-chloro-2,1,3-benzothiadiazole is not yet established, this guide provides the necessary theoretical framework and a robust experimental protocol to generate this crucial information. The provided saturation shake-flask methodology is a reliable approach for determining the thermodynamic solubility in various solvents and across a range of pH values. For any scientist or engineer working with this important intermediate, the generation of a precise and comprehensive solubility profile is a foundational step towards successful and optimized application in drug development and materials science.

References

- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. 30536-19-7 CAS MSDS (4-Amino-5-chloro-2,1,3-benzothiadiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chempoint.com [chempoint.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Introduction: The Significance of 5-Chloro-2,1,3-benzothiadiazole

An In-depth Technical Guide to the Synthesis of 5-Chloro-2,1,3-benzothiadiazole: Precursor Selection and Methodologies

This compound is a halogenated heterocyclic compound that serves as a pivotal building block in the fields of medicinal chemistry and materials science.[1] Its unique electron-deficient aromatic system makes it a valuable synthon for creating more complex molecules with specific electronic and biological properties.[2][3] A key application of its amino derivative, 4-amino-5-chloro-2,1,3-benzothiadiazole, is in the synthesis of Tizanidine, a clinically important muscle relaxant.[2][4][5] This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the selection of precursors and the rationale behind the experimental methodologies.

Core Synthesis Strategy: Cyclization of Ortho-Substituted Anilines

The formation of the 2,1,3-benzothiadiazole ring is most commonly achieved through the cyclization of an ortho-substituted benzene ring containing two adjacent nitrogen-bearing functional groups. The choice of the starting material, or precursor, dictates the overall efficiency, cost, and safety of the synthesis. The two most prominent and logical precursors for the synthesis of this compound are 4-chloro-1,2-phenylenediamine and 4-chloro-2-nitroaniline .

Pathway A: Direct Cyclization from 4-Chloro-1,2-phenylenediamine

This is the most direct route to the target molecule. It involves a single-step cyclocondensation reaction where the two amino groups of the precursor react with a sulfur-containing reagent to form the thiadiazole ring.

Causality and Reagent Selection

The key to this transformation is the use of a reagent that can provide the sulfur atom and facilitate the subsequent dehydration and ring closure. Thionyl chloride (SOCl₂) is an exemplary reagent for this purpose. It serves a dual role:

-

Sulfur Source: It provides the necessary sulfur atom for the formation of the N-S-N bond.

-

Dehydrating Agent: The reaction releases two molecules of water, and thionyl chloride's reactivity drives the reaction forward by consuming this water and producing HCl and SO₂, which are easily removed from the reaction mixture.[6]

The reaction proceeds by forming an intermediate N-sulfinylamine, which then undergoes an intramolecular cyclization followed by elimination to yield the aromatic benzothiadiazole ring system.

Visualizing Pathway A

Caption: Pathway A: Direct synthesis from 4-chloro-1,2-phenylenediamine.

Pathway B: Two-Step Synthesis from 4-Chloro-2-nitroaniline

Step 1: Reduction of the Nitro Group

Expertise & Rationale: The conversion of the nitro group on 4-chloro-2-nitroaniline to an amino group is a fundamental transformation in organic synthesis.[2] A common and industrially viable method is reduction using a metal in an acidic medium, such as iron powder with hydrochloric or acetic acid.[2] This method is favored for its cost-effectiveness and high efficiency.[2] The iron is oxidized while the nitro group is reduced. Careful control of temperature is necessary as the reaction is exothermic.

Other potential reducing systems include:

-

Tin(II) chloride (SnCl₂): Effective but generates tin waste, which requires careful disposal.

-

Catalytic Hydrogenation (H₂/Pd-C): A very clean method but requires specialized high-pressure equipment and can be more expensive.

Step 2: Cyclization

Once the 4-chloro-1,2-phenylenediamine has been formed (and either isolated or generated in situ), the synthesis proceeds exactly as in Pathway A, using thionyl chloride or a similar sulfur-donating reagent to effect the ring closure.

Visualizing Pathway B

References

- 1. This compound | C6H3ClN2S | CID 284123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]

- 5. innospk.com [innospk.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and storage conditions for 4-Amino-5-chloro-2,1,3-benzothiadiazole

An In-Depth Technical Guide to the Stability and Storage of 4-Amino-5-chloro-2,1,3-benzothiadiazole

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 4-Amino-5-chloro-2,1,3-benzothiadiazole, a critical intermediate in pharmaceutical and chemical synthesis. The focus of this guide is to furnish researchers, scientists, and drug development professionals with detailed information regarding the compound's stability, optimal storage conditions, and methodologies for its handling and assessment.

Compound Identity and Physicochemical Properties

4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS No: 30536-19-7) is a heterocyclic building block essential for the synthesis of various functional molecules, most notably the muscle relaxant Tizanidine.[1][2][3] Its unique reactivity is imparted by the presence of both an amino (-NH2) and a chloro (-Cl) group on the electron-deficient 2,1,3-benzothiadiazole core.[1]

Understanding its fundamental physicochemical properties is the first step in ensuring its stability and proper handling throughout its lifecycle in a research or manufacturing setting.

Table 1: Physicochemical Properties of 4-Amino-5-chloro-2,1,3-benzothiadiazole

| Property | Value | Source(s) |

| CAS Number | 30536-19-7 | [4] |

| Molecular Formula | C₆H₄ClN₃S | [4][5] |

| Molecular Weight | 185.63 g/mol | [4] |

| Appearance | Light yellow to yellow to orange powder/crystal | [4] |

| Melting Point | 87 - 91 °C | [4] |

| Purity | Typically ≥97% to ≥99% | [3][4] |

| Synonyms | 5-Chloro-2,1,3-benzothiadiazol-4-amine, 4-Amino-5-chloropiazthiole | [4][6] |

Stability Profile and Potential Degradation Pathways

While often described as possessing "excellent stability," particularly in formulations for dyes, a nuanced understanding of its potential degradation is crucial for pharmaceutical applications where purity is paramount.[4] The molecular structure suggests susceptibility to specific environmental factors.

Factors Influencing Stability

-

Temperature: Elevated temperatures can accelerate degradation reactions and may lead to discoloration or melting, given its melting point of 87-91°C.[4] Storing at recommended refrigerated temperatures is a primary control measure.

-

Light: As with many aromatic amines, photodecomposition is a significant risk. Exposure to UV or high-intensity visible light can induce oxidation or other photochemical reactions. Therefore, storage in a dark place is explicitly recommended.[7]

-

Oxidizing Agents: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities and loss of potency. The compound must be stored away from incompatible materials, particularly oxidizing agents.[7]

-

Humidity: Moisture can facilitate hydrolytic degradation or act as a medium for reactions with other atmospheric components. Storage in a dry, well-closed container is essential to maintain integrity.[2]

Potential Degradation Pathways

Specific degradation studies for 4-Amino-5-chloro-2,1,3-benzothiadiazole are not extensively detailed in publicly available literature. However, based on the functional groups present, we can postulate the most probable degradation pathways. Understanding these potential routes is key to designing appropriate stability-indicating analytical methods.

-

Oxidation of the Amino Group: The primary amine is a common site for oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities. This is often accompanied by a visible color change.

-

Hydrolytic/Nucleophilic Displacement: While the chloro group on the aromatic ring is relatively stable, under harsh conditions (e.g., high pH, elevated temperature in aqueous media), it could be susceptible to nucleophilic substitution, potentially forming a hydroxylated impurity.

-

Photodecomposition: Aromatic systems, especially those with amino substituents, can absorb UV light, leading to the formation of reactive radical species that can trigger complex degradation cascades.

Caption: Conceptual diagram of potential degradation pathways.

Recommended Storage and Handling Protocols

To preserve the compound's purity and ensure user safety, a multi-faceted approach to storage and handling is required. These protocols are derived from material safety data sheets (MSDS) and supplier recommendations.

Storage Conditions

The consensus from suppliers points to stringent environmental controls for storage.

-

Temperature: The recommended storage temperature is refrigerated, between 2°C and 8°C.[4]

-

Atmosphere: Store in a tightly closed container to prevent moisture ingress and interaction with atmospheric oxygen.[7]

-

Light: Protect from light by storing in a dark place, preferably within an opaque container or in a light-blocking cabinet.[2][7]

-

Incompatibilities: Segregate from strong oxidizing agents.[7]

Handling and Personal Protective Equipment (PPE)

Safe handling practices are critical due to the compound's hazard profile, which includes being harmful if swallowed and causing skin and eye irritation.[5][8]

-

Ventilation: Handle in a well-ventilated area. For operations that may generate dust, use a local exhaust ventilation system or a chemical fume hood.[8]

-

Respiratory Protection: In case of dust formation, a dust respirator is recommended.[7]

-

Hand Protection: Wear appropriate protective gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]

-

Eye Protection: Use safety glasses or goggles to prevent eye contact.[8]

-

Hygiene: Avoid contact with skin and eyes. Do not let the product enter drains. Wash hands thoroughly after handling.[8]

Methodology for Stability Assessment

A robust stability testing program is essential to define the re-test period or shelf life of an intermediate. The following is a model protocol based on industry best practices for a solid chemical intermediate.

Experimental Protocol: Forced Degradation Study

The objective of a forced degradation (or stress testing) study is to identify likely degradation products and demonstrate the specificity of the analytical method used for stability monitoring.

Step-by-Step Methodology:

-

Sample Preparation: Prepare separate, accurately weighed samples of 4-Amino-5-chloro-2,1,3-benzothiadiazole.

-

Stress Conditions:

-

Acid Hydrolysis: Dissolve/suspend the sample in a suitable solvent and add 0.1 N HCl. Heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Dissolve/suspend the sample and add 0.1 N NaOH. Heat at 60°C for 24-48 hours.

-

Oxidative Degradation: Dissolve/suspend the sample in a solution of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.

-

Thermal Degradation: Store the solid sample in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours.

-

Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acid and base-stressed samples before analysis.

-

Analyze all samples, including an unstressed control, using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

-

-

Data Evaluation:

-

Assess the percentage of degradation in each condition.

-

Identify and characterize major degradation products using techniques like LC-MS.

-

Confirm that the analytical method can separate the parent peak from all degradation product peaks (peak purity analysis).

-

Caption: Workflow for a forced degradation stability study.

Conclusion

4-Amino-5-chloro-2,1,3-benzothiadiazole is a stable compound when stored and handled under the appropriate conditions. Its primary vulnerabilities are exposure to light, elevated temperatures, and strong oxidizing agents. Adherence to recommended storage conditions—specifically refrigeration (2-8°C) in a dark, dry environment away from incompatible chemicals—is critical to preserving its chemical integrity. The implementation of robust handling procedures and a systematic approach to stability testing will ensure the compound's quality and consistency for its intended use in research and development.

References

- 1. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. chempoint.com [chempoint.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Amino-5-chloro-2,1,3-benzothiadiazole | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lgcstandards.com [lgcstandards.com]

- 7. 4-Amino-5-chloro-2,1,3-benzothiadiazole | CAS#:30536-19-7 | Chemsrc [chemsrc.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Introduction: The Significance of Tizanidine and its Synthetic Precursor

An Application Guide to the Synthesis of Tizanidine from 4-Amino-5-chloro-2,1,3-benzothiadiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Tizanidine is a centrally acting α2-adrenergic agonist, widely prescribed as a muscle relaxant for the management of spasticity associated with conditions like multiple sclerosis and spinal cord injury.[1][2][3] Marketed under brand names such as Zanaflex and Sirdalud, its therapeutic action stems from the inhibition of neurotransmitter release at both spinal and supraspinal levels, leading to a reduction in muscle tone.[1][4] The chemical architecture of Tizanidine is a 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine.[3]

The synthesis of this active pharmaceutical ingredient (API) relies heavily on the strategic functionalization of its core heterocyclic structure. A pivotal and well-established starting point for its industrial production is 4-amino-5-chloro-2,1,3-benzothiadiazole (CAS No: 30536-19-7).[5][6] This intermediate provides the essential benzothiadiazole backbone, with its amino and chloro groups positioned for the crucial subsequent reaction that builds the imidazoline ring. This guide provides a detailed exploration of the synthetic pathways from this key intermediate to the final Tizanidine molecule, elucidating the chemical principles and offering detailed protocols for laboratory execution.

Part 1: Synthesis of the Key Precursor: 4-Amino-5-chloro-2,1,3-benzothiadiazole

The direct precursor to Tizanidine, 4-amino-5-chloro-2,1,3-benzothiadiazole, is typically prepared via the reduction of its nitro analogue, 5-chloro-4-nitro-2,1,3-benzothiadiazole.[5] This step is foundational, as the resulting primary amino group is the nucleophilic site for the subsequent construction of the imidazoline moiety. The Béchamp reduction, using iron powder in an acidic medium, is a common and cost-effective method for this transformation.[5][7]

Protocol 1: Reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole

Principle: This reaction involves the chemical reduction of a nitro group to a primary amine. Iron powder acts as the reducing agent, which is oxidized in the presence of an acid (like hydrochloric or acetic acid) while donating electrons to the nitro group.[5] The reaction is often exothermic and requires careful temperature control.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, create a suspension of fine iron powder in water.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid or acetic acid to the stirred suspension to activate the iron surface.

-

Reactant Addition: Gradually add the starting material, 5-chloro-4-nitro-2,1,3-benzothiadiazole, to the stirred suspension. The addition should be portion-wise to control the exothermic reaction, maintaining the internal temperature within a specified range (e.g., 60-70 °C).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron residues and iron oxides. Wash the Celite pad thoroughly with a suitable solvent like ethanol or ethyl acetate.[5]

-

Extraction: Combine the filtrate and washings. If ethanol was used, remove it under reduced pressure. Neutralize the remaining aqueous residue with a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer multiple times with ethyl acetate.[5]

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-5-chloro-2,1,3-benzothiadiazole. The product can be further purified by recrystallization.

Quantitative Data Summary: Precursor Synthesis

| Parameter | Value/Reagent | Purpose |

| Starting Material | 5-chloro-4-nitro-2,1,3-benzothiadiazole | Nitro-compound to be reduced |

| Reducing Agent | Iron Powder (fine grade) | Electron donor for reduction |

| Solvent | Water, Ethanol | Reaction medium |

| Acid Catalyst | Hydrochloric Acid or Acetic Acid | Activates the iron surface |

| Neutralizing Agent | Sodium Bicarbonate Solution | To neutralize excess acid before extraction |

| Extraction Solvent | Ethyl Acetate | To isolate the amine product |

Workflow for Precursor Synthesis

References

- 1. Tizanidine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Tizanidine | C9H8ClN5S | CID 5487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparations methods of tizanidine (API) and related compounds: A review [systems.enpress-publisher.com]

- 5. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 6. innospk.com [innospk.com]

- 7. CN102140095A - Green new process for preparing tizanidine hydrochloride - Google Patents [patents.google.com]

5-Chloro-2,1,3-benzothiadiazole: A Versatile Building Block for High-Performance Organic Semiconductors

Introduction: The Strategic Role of 5-Chloro-2,1,3-benzothiadiazole in Organic Electronics

In the rapidly advancing field of organic electronics, the design and synthesis of novel semiconducting materials are paramount to achieving higher performance and stability in devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Among the myriad of molecular building blocks, this compound (ClBTD) has emerged as a particularly compelling electron-accepting moiety. Its strategic incorporation into donor-acceptor (D-A) conjugated polymers allows for precise tuning of the material's optoelectronic properties.

The introduction of a chlorine atom onto the benzothiadiazole core has a multifaceted impact. Electronegative chlorine atoms effectively lower the Highest Occupied and Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energy levels of the resulting polymer.[1][2] This depression of the HOMO level is particularly advantageous for OPV applications as it leads to a higher open-circuit voltage (Voc), a key determinant of device efficiency.[3] Furthermore, the presence of chlorine can influence the polymer's backbone planarity, intermolecular packing, and thin-film morphology, all of which are critical factors governing charge transport and, consequently, device performance.[1][4] This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound as a foundational component in the synthesis of cutting-edge organic semiconductors.

Core Properties of this compound

A thorough understanding of the fundamental properties of the ClBTD building block is essential for its effective implementation in materials design.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂S | PubChem |

| Molecular Weight | 170.62 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in common organic solvents (e.g., chloroform, chlorobenzene, THF) | [5] |

The key to ClBTD's utility lies in its electron-deficient nature, which is further enhanced by the inductive effect of the chlorine atom. This property promotes strong intramolecular charge transfer when copolymerized with electron-donating units, leading to a reduction in the polymer's bandgap and enabling absorption of a broader range of the solar spectrum in OPV devices.[6]

Synthesis of a Prototypical ClBTD-Based Copolymer: P(ClBTD-T2)

To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of a representative donor-acceptor copolymer, poly[(4,7-bis(5-bromo-4-octylthiophen-2-yl)-5-chlorobenzo[c][1][7][8]thiadiazole)-alt-(2,2'-bithiophene)] (P(ClBTD-T2)), via Stille cross-coupling polymerization. This method is widely employed due to its tolerance for a wide range of functional groups and its ability to produce high molecular weight polymers.[9][10]

Synthetic Workflow

Caption: Synthetic workflow for the P(ClBTD-T2) copolymer.

Detailed Protocol: Stille Polymerization

Materials:

-

4,7-Dibromo-5-chloro-2,1,3-benzothiadiazole

-

2-(5-Bromo-4-octylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

5,5'-Bis(trimethylstannyl)-2,2'-bithiophene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous toluene

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol

-

Acetone

-

Hexane

-

Chloroform

Procedure:

-

Monomer Synthesis (Illustrative): The synthesis of the dibrominated ClBTD monomer is a crucial first step. This compound (1.0 eq) is dissolved in a suitable solvent like HBr (48%), and bromine (10 eq) is added slowly. The mixture is heated to reflux for 48 hours.[1] After cooling, the product, 4,7-dibromo-5-chloro-2,1,3-benzothiadiazole, is isolated by filtration. The subsequent attachment of thiophene units is typically achieved through Suzuki or Stille coupling reactions.

-

Polymerization: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5-chlorobenzo[c][1][7][8]thiadiazole (1.0 eq) and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq) in anhydrous toluene.

-

Catalyst Addition: To the monomer solution, add Pd₂(dba)₃ (0.02 eq) and P(o-tol)₃ (0.08 eq).

-

Reaction: Degas the mixture by three freeze-pump-thaw cycles. Then, heat the reaction mixture to 110 °C and stir for 48 hours. The solution will become viscous as the polymer forms.

-